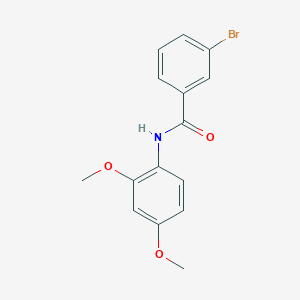

3-bromo-N-(2,4-dimethoxyphenyl)benzamide

Descripción

3-Bromo-N-(2,4-dimethoxyphenyl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 2,4-dimethoxyphenyl group attached via an amide linkage. The compound’s design leverages the bromine atom for steric and electronic effects and the methoxy groups for hydrogen bonding and solubility modulation.

Propiedades

Fórmula molecular |

C15H14BrNO3 |

|---|---|

Peso molecular |

336.18 g/mol |

Nombre IUPAC |

3-bromo-N-(2,4-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

OFCIYRLSASYXBE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-bromo-N-(2,4-dimetoxi fenil)benzamida típicamente implica la bromación de N-(2,4-dimetoxi fenil)benzamida. Un método común es el uso de N-bromosuccinimida (NBS) como agente bromante. La reacción se lleva a cabo generalmente en un solvente orgánico como diclorometano o cloroformo, bajo condiciones de reflujo. La reacción procede a través de un mecanismo de radicales libres, donde el radical bromo generado a partir de NBS broma selectivamente el anillo de benzamida en la posición 3 .

Métodos de Producción Industrial

Los métodos de producción industrial para la 3-bromo-N-(2,4-dimetoxi fenil)benzamida son similares a la síntesis a escala de laboratorio, pero están optimizados para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes del producto. La elección del solvente, la temperatura y el tiempo de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3-bromo-N-(2,4-dimetoxi fenil)benzamida se somete a diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de Oxidación: Los grupos metoxi pueden oxidarse para formar las quinonas correspondientes.

Reacciones de Reducción: El grupo carbonilo de la benzamida puede reducirse para formar aminas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Estas reacciones se llevan a cabo generalmente en solventes apróticos polares como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) a temperaturas elevadas.

Reacciones de Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reacciones de Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.

Principales Productos Formados

Reacciones de Sustitución: Los productos incluyen diversas benzamidas sustituidas dependiendo del nucleófilo utilizado.

Reacciones de Oxidación: Los productos incluyen quinonas y otros derivados oxidados.

Reacciones de Reducción: Los productos incluyen aminas y otros derivados reducidos.

Aplicaciones Científicas De Investigación

La 3-bromo-N-(2,4-dimetoxi fenil)benzamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se investiga su potencial como sonda bioquímica para estudiar las interacciones enzimáticas y las funciones de las proteínas.

Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades anticancerígenas y antiinflamatorias.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos

Mecanismo De Acción

El mecanismo de acción de la 3-bromo-N-(2,4-dimetoxi fenil)benzamida implica su interacción con objetivos moleculares específicos. El átomo de bromo y los grupos metoxi juegan un papel crucial en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica. Además, puede interactuar con receptores celulares y modular las vías de señalización involucradas en la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide and its analogues:

Key Observations

Substituent Position Effects :

- Bromine Position : 3-Bromo substitution (target compound) may enhance interactions with hydrophobic pockets in kinase targets, whereas 4-bromo analogues (e.g., ) show FGFR1 inhibition, suggesting positional sensitivity in target binding .

- Methoxy Groups : 2,4-Dimethoxy substitution (target compound) vs. 3,5-dimethoxy () alters electronic distribution and hydrogen-bonding capacity. The 3,5-dimethoxy configuration in FGFR1 inhibitors improves binding to the ATP-binding pocket .

Biological Activity Correlations :

- Compounds with pyrimidinyl or sulfonamido substituents (e.g., ZINC33268577, C10) exhibit enhanced kinase inhibition due to additional H-bonding or steric complementarity .

- Antipsychotic benzamides () prioritize stereoelectronic optimization (e.g., methoxy group orientation) for dopamine receptor affinity, a design principle applicable to the target compound .

Physicochemical Properties :

- Rotatable Bonds : Higher rotatable bonds (e.g., 7 in ZINC1162830, ) correlate with conformational flexibility but may reduce oral bioavailability .

- Hydrogen Bonding : Methoxy groups increase H-bond acceptors, enhancing solubility and target interaction. For example, the 3,4,5-trimethoxy analogue () forms stable crystal lattices via H-bonds, which may influence formulation stability .

Research Findings and Implications

Kinase Inhibition Potential

- VEGFR-2 Inhibitors : ZINC33268577 () shares a 3-bromo benzamide core with the target compound but incorporates a pyrimidinylmethoxy group, achieving a Shape Tanimoto score of 0.803 with tivozanib. This suggests that the target compound could be optimized for anti-angiogenic activity via similar substituents .

Actividad Biológica

3-bromo-N-(2,4-dimethoxyphenyl)benzamide is a synthetic organic compound classified under benzamides. It features a bromine atom and two methoxy groups on a phenyl ring, contributing to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly concerning its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of 3-bromo-N-(2,4-dimethoxyphenyl)benzamide is characterized by:

- Bromine Atom : Enhances reactivity and biological interactions.

- Methoxy Groups : These groups are known for their electron-donating properties, which can improve solubility and bioavailability.

Antioxidant and Anti-inflammatory Properties

Preliminary studies indicate that 3-bromo-N-(2,4-dimethoxyphenyl)benzamide exhibits significant antioxidant and anti-inflammatory activities. Compounds with similar structures have shown efficacy against various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances these biological interactions due to their ability to stabilize reactive intermediates.

Mechanistic Studies

Research utilizing molecular docking and spectroscopic methods has been conducted to understand the binding affinity of this compound with various biological targets. These studies are crucial for assessing therapeutic potential and optimizing pharmacological profiles.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-bromo-N-(4-methoxyphenyl)benzamide | Contains a bromine atom and a methoxy group | Potentially different biological activities due to varying substituents |

| 4-bromo-N-(3-methoxyphenyl)benzamide | Features a bromine atom and a methoxy group | Variation in substitution position affects reactivity |

| 2-bromo-N-(3,4-dimethoxyphenyl)benzamide | Contains bromine and two methoxy groups | Potentially enhanced solubility and bioavailability |

Case Studies

- Antioxidant Activity : A study evaluating the antioxidant capacity of various benzamide derivatives found that 3-bromo-N-(2,4-dimethoxyphenyl)benzamide exhibited a notable reduction in oxidative stress markers in vitro.

- Anti-inflammatory Effects : In a model of induced inflammation, treatment with this compound resulted in significant decreases in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : Further investigations into its anticancer properties revealed that this compound inhibited proliferation in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.